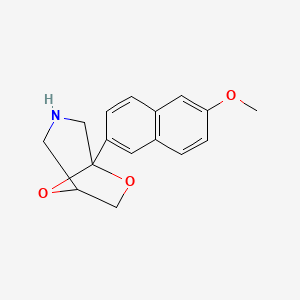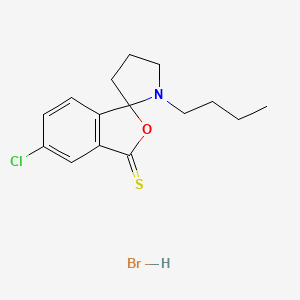
1'-Butyl-5-chlorospiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a benzo©thiophene moiety and a pyrrolidinone ring in its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide typically involves multiple steps:
Synthetic Routes: The initial step often involves the formation of the benzo©thiophene core, which can be achieved through cyclization reactions. The subsequent steps include the introduction of the butyl group and the chlorination of the spiro compound. The final step involves the formation of the hydrobromide salt.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of specific catalysts to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorinated position in the compound makes it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives.
Applications De Recherche Scientifique
1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide can be compared with other spiro compounds:
Similar Compounds: Examples include spiro[indoline-3,2’-pyrrolidine] derivatives and spiro[cyclohexane-1,2’-pyrrolidine] derivatives.
Uniqueness: The presence of the benzo©thiophene moiety and the specific substitution pattern make it unique compared to other spiro compounds. Its unique structure contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
83962-50-9 |
|---|---|
Formule moléculaire |
C15H19BrClNOS |
Poids moléculaire |
376.7 g/mol |
Nom IUPAC |
1'-butyl-6-chlorospiro[2-benzofuran-3,2'-pyrrolidine]-1-thione;hydrobromide |
InChI |
InChI=1S/C15H18ClNOS.BrH/c1-2-3-8-17-9-4-7-15(17)13-6-5-11(16)10-12(13)14(19)18-15;/h5-6,10H,2-4,7-9H2,1H3;1H |
Clé InChI |
PDHVZQAAYMBXCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCC12C3=C(C=C(C=C3)Cl)C(=S)O2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


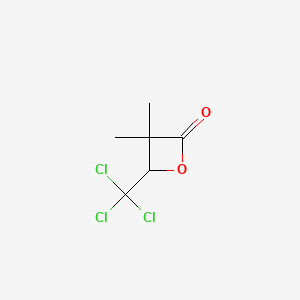

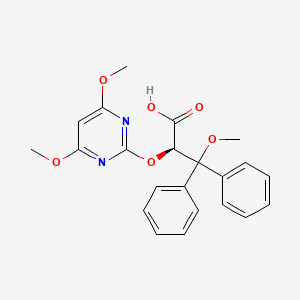

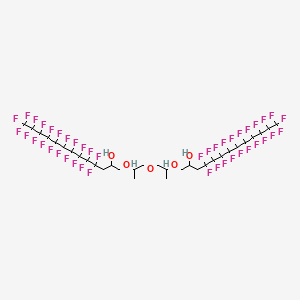
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
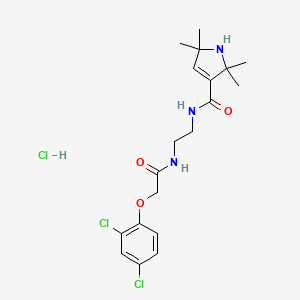
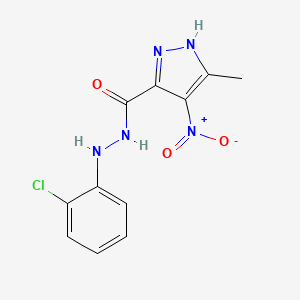
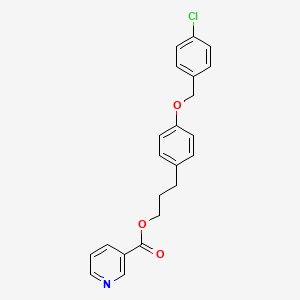


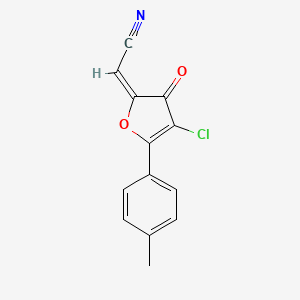
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
